4-Chloro-8-nitroquinazoline 4-Chloro-8-nitroquinazoline
Brand Name: Vulcanchem
CAS No.: 19815-18-0
VCID: VC20785025
InChI: InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H
SMILES: C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl
Molecular Formula: C8H4ClN3O2
Molecular Weight: 209.59 g/mol

4-Chloro-8-nitroquinazoline

CAS No.: 19815-18-0

Cat. No.: VC20785025

Molecular Formula: C8H4ClN3O2

Molecular Weight: 209.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-8-nitroquinazoline - 19815-18-0

Specification

CAS No. 19815-18-0
Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
IUPAC Name 4-chloro-8-nitroquinazoline
Standard InChI InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H
Standard InChI Key YNIKQCKETYIRTH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl
Canonical SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl

Introduction

Structural Characteristics

The molecular structure of 4-Chloro-8-nitroquinazoline consists of a bicyclic system with a benzene ring fused to a pyrimidine ring, forming the quinazoline scaffold. The distinctive feature of this compound is the specific substitution pattern:

  • A chlorine atom at position 4 of the pyrimidine ring

  • A nitro group at position 8 of the benzene ring

The structural representation can be denoted by several chemical notations:

  • SMILES: C1=CC2=C(C(=C1)N+[O-])N=CN=C2Cl

  • InChI: InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H

The chlorine substituent and nitro group significantly influence the electronic distribution across the molecule, creating an electron-deficient system that contributes to its chemical reactivity.

Physicochemical Properties

4-Chloro-8-nitroquinazoline exhibits distinct physicochemical properties that are relevant to its handling, storage, and applications in organic synthesis. The key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-8-nitroquinazoline

PropertyValue
Physical StateSolid
Melting Point197-197.5 °C
Boiling Point367.4±27.0 °C (Predicted)
Density1.566±0.06 g/cm³ (Predicted)
pKa0.08±0.50 (Predicted)

The compound's relatively high melting point indicates strong intermolecular forces in the crystal structure, likely due to π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the polar substituents.

Advanced analytical characterization of 4-Chloro-8-nitroquinazoline includes its predicted collision cross-section (CCS) data for various adducts, which is valuable for mass spectrometry-based identification and analysis, as shown in Table 2.

Table 2: Predicted Collision Cross Section Data for 4-Chloro-8-nitroquinazoline

Adductm/zPredicted CCS (Ų)
[M+H]+210.00648135.7
[M+Na]+231.98842152.5
[M+NH4]+227.03302144.8
[M+K]+247.96236147.7
[M-H]-207.99192139.2
[M+Na-2H]-229.97387143.9
[M]+208.99865139.4
[M]-208.99975139.4

The low predicted pKa value (0.08±0.50) suggests that the compound is weakly acidic, which is consistent with the presence of the electron-withdrawing nitro group that can stabilize a negative charge through resonance effects. This property affects its solubility profile and behavior in different solvent systems.

Synthesis Methods

The synthesis of 4-Chloro-8-nitroquinazoline typically involves several strategic steps, including condensation reactions, nitration, and chlorination. While specific synthetic routes may vary depending on the starting materials and desired scale, several general approaches have been documented.

Chemical Reactivity

The reactivity of 4-Chloro-8-nitroquinazoline is primarily determined by the electronic effects of its substituents. Both the chlorine atom and the nitro group are electron-withdrawing, creating an electron-deficient system with distinct reactivity patterns.

The key aspects of its chemical behavior include:

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 is particularly susceptible to nucleophilic displacement due to the activation by:

  • The adjacent nitrogen atoms in the pyrimidine ring

  • The electron-withdrawing effect of the nitro group

This enhanced electrophilicity of the carbon bearing the chlorine makes it highly reactive toward nucleophiles such as amines, alcohols, and thiols. This property is exploited in the synthesis of various quinazoline derivatives through selective modification at the 4-position.

Reduction Reactions

The nitro group at position 8 can undergo selective reduction to form an amino group using various reducing agents. This transformation provides access to 8-amino-4-chloroquinazoline derivatives, which offer additional sites for functionalization in medicinal chemistry applications.

Halogen Exchange

Applications in Research and Development

4-Chloro-8-nitroquinazoline serves as an important building block in medicinal chemistry and drug discovery processes. Its applications span several areas:

Pharmaceutical Research

The quinazoline scaffold is prevalent in numerous pharmaceutically active compounds, particularly as kinase inhibitors. The 4-position of quinazolines is often critical for binding to the ATP pocket of various enzymes, and the chlorine atom in 4-Chloro-8-nitroquinazoline provides a reactive site for introducing more complex substituents that can enhance binding affinity and selectivity .

Quinazoline derivatives have demonstrated various biological activities, including:

  • Anticancer properties

  • Antimicrobial effects

  • Anti-inflammatory activities

  • Anticonvulsant properties

Synthetic Chemistry

As a synthetic intermediate, 4-Chloro-8-nitroquinazoline enables access to a wide range of functionalized quinazoline derivatives through selective modifications at the 4-position and/or the 8-position. This versatility makes it valuable for the creation of focused compound libraries for structure-activity relationship studies.

Biochemical Research Tools

In biochemical research, quinazoline compounds are utilized to explore enzyme inhibition mechanisms, particularly those involving protein kinases. These studies are crucial for understanding cellular signaling pathways and developing targeted therapeutic approaches .

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